4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that features a piperazinone core substituted with a bromobenzenesulfonyl group and a fluoropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common approach might include:
Formation of the Piperazinone Core: Starting from a suitable piperazine derivative, the piperazinone core can be formed through cyclization reactions.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the piperazinone core using 2-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Fluoropyrimidinyl Group: The final step involves the nucleophilic substitution reaction where the piperazinone derivative reacts with 5-fluoropyrimidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinone core or the aromatic rings.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: The bromine atom in the bromobenzenesulfonyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential inhibitor of specific enzymes.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 4-(2-Methylbenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Uniqueness
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromobenzenesulfonyl and fluoropyrimidinyl groups may also confer specific properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN4O3S/c15-11-3-1-2-4-12(11)24(22,23)19-5-6-20(13(21)9-19)14-17-7-10(16)8-18-14/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFQQRFRDNGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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